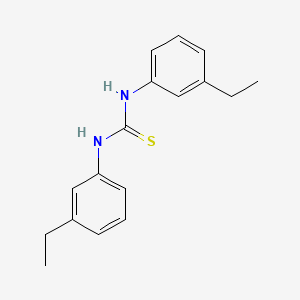
N,N'-Bis(3-ethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-ethylphenyl)thiourea: is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. The compound is characterized by the presence of two ethyl-substituted phenyl groups attached to a central thiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thioacylation Method: Another approach is the thioacylation of 3-ethylphenylamine with thiocarbonyl compounds under mild conditions.
Industrial Production Methods: Industrial production of N,N’-Bis(3-ethylphenyl)thiourea typically involves large-scale thioacylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form corresponding amines and other reduced sulfur species.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfenic acids, sulfinic acids, sulfonic acids.
Reduction Products: Amines, thiols.
Substitution Products: N-alkylated or N-acylated thioureas.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antibacterial and Antifungal: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Industry:
Mechanism of Action
Molecular Targets and Pathways: N,N’-Bis(3-ethylphenyl)thiourea exerts its effects primarily through hydrogen bonding interactions with target molecules. The thiourea moiety can form strong hydrogen bonds with electrophilic centers, thereby activating or stabilizing reactive intermediates in catalytic processes . In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its strong hydrogen-bonding capabilities and use in organocatalysis.
N,N’-Bis(3-phenyl)thiourea: A simpler analog with similar applications but different reactivity due to the absence of ethyl groups.
N,N’-Bis(3-methylphenyl)thiourea: Another analog with methyl substituents, affecting its steric and electronic properties.
Uniqueness: N,N’-Bis(3-ethylphenyl)thiourea is unique due to the presence of ethyl groups on the phenyl rings, which influence its steric and electronic properties. This modification can enhance its reactivity and selectivity in certain chemical reactions compared to its analogs .
Properties
CAS No. |
138845-19-9 |
|---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,3-bis(3-ethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-3-13-7-5-9-15(11-13)18-17(20)19-16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
InChI Key |
NYVLEKUAWYVMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


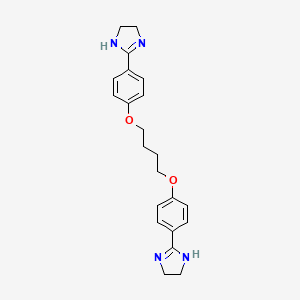
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
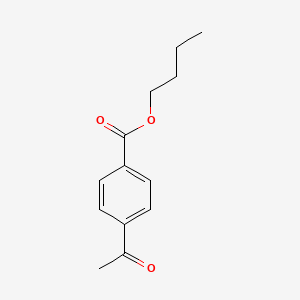
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
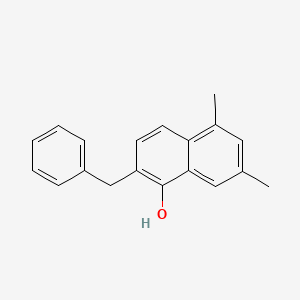
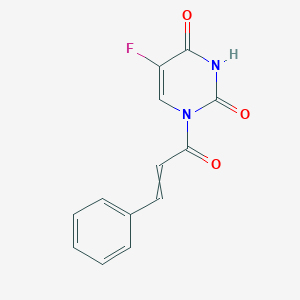

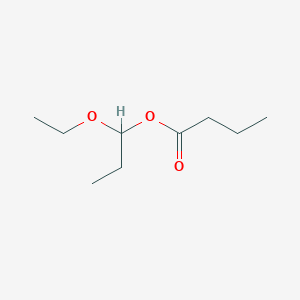
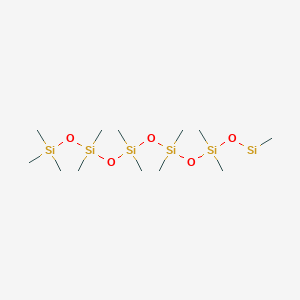
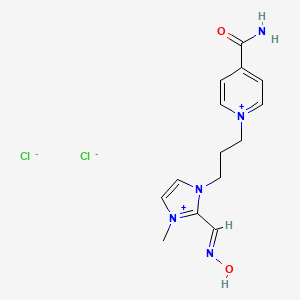
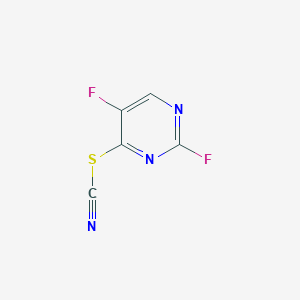
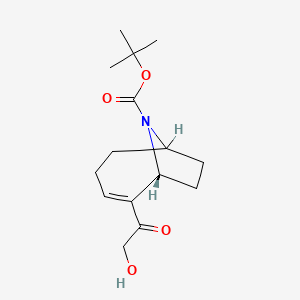
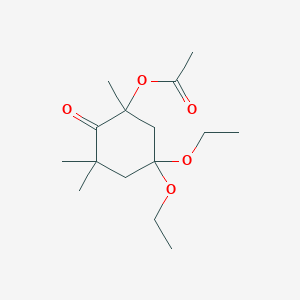
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
